1-Acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid
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Overview
Description
1-Acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid is a synthetic organic compound characterized by its pyrrolidine ring structure. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Mechanism of Action
The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly in the synthesis of peptides .
The Boc group can protect an amino group from unwanted reactions, and can be removed under acidic conditions when the desired reactions have been completed . This suggests that “1-Acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid” might be used as an intermediate in the synthesis of more complex molecules, possibly including peptides or other biologically active compounds .
Preparation Methods
The synthesis of 1-Acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid typically involves a series of organic reactions. One common method includes the reaction of a chiral amino alcohol with an appropriate acid. The process often involves the use of tert-butyl dicarbonate to introduce the Boc protecting group. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-Acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The Boc group can be selectively removed using reagents like oxalyl chloride, leading to the formation of the free amine.
Common reagents used in these reactions include oxidizing agents, reducing agents, and deprotecting agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in the fields of chemistry and biology. It is used as a building block in the synthesis of peptides and other complex molecules. The Boc protecting group allows for selective reactions, making it valuable in organic synthesis . Additionally, it finds applications in the development of pharmaceuticals and biocatalytic processes .
Comparison with Similar Compounds
Similar compounds include other Boc-protected amino acids and derivatives. For example:
BOC-L-HIS (TRT)-AIB-OH: Another Boc-protected amino acid used in peptide synthesis.
3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid: A compound with a similar Boc protecting group but different core structure.
The uniqueness of 1-Acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid lies in its specific pyrrolidine ring structure, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-acetyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-8(15)14-6-5-12(7-14,9(16)17)13-10(18)19-11(2,3)4/h5-7H2,1-4H3,(H,13,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUDKZDXBQUVQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1693923-54-4 |
Source
|
Record name | 1-acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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